
N-(1-benzyl-1H-1,2,4-triazol-3-yl)-4-nitrobenzamide
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Overview
Description
N-(1-benzyl-1H-1,2,4-triazol-3-yl)-4-nitrobenzamide is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a benzyl group attached to the triazole ring and a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzyl-1H-1,2,4-triazol-3-yl)-4-nitrobenzamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Benzylation: The triazole ring is then benzylated using benzyl halides in the presence of a base such as potassium carbonate.
Nitrobenzamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzyl-1H-1,2,4-triazol-3-yl)-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of N-(1-benzyl-1H-1,2,4-triazol-3-yl)-4-aminobenzamide.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the triazole ring or the benzyl group.
Reduction: N-(1-benzyl-1H-1,2,4-triazol-3-yl)-4-aminobenzamide.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(1-benzyl-1H-1,2,4-triazol-3-yl)-4-nitrobenzamide has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(1-benzyl-1H-1,2,4-triazol-3-yl)-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Disrupting Cellular Functions: Affecting cellular functions such as DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
N-(1-benzyl-1H-1,2,4-triazol-3-yl)-4-nitrobenzamide can be compared with other similar compounds, such as:
3-(1-Benzyl-1H-1,2,4-triazol-3-yl)morpholine: This compound shares the triazole and benzyl groups but differs in the presence of a morpholine ring instead of the nitrobenzamide moiety.
1-Benzyl-1H-1,2,4-triazole: A simpler compound with only the triazole and benzyl groups, lacking the nitrobenzamide functionality.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H13N5O3 |
---|---|
Molecular Weight |
323.31 g/mol |
IUPAC Name |
N-(1-benzyl-1,2,4-triazol-3-yl)-4-nitrobenzamide |
InChI |
InChI=1S/C16H13N5O3/c22-15(13-6-8-14(9-7-13)21(23)24)18-16-17-11-20(19-16)10-12-4-2-1-3-5-12/h1-9,11H,10H2,(H,18,19,22) |
InChI Key |
FRRXSNXILPJMCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC(=N2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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